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Compound of Interest

Compound Name: eCF309

Cat. No.: B10783628 Get Quote

For researchers and drug development professionals navigating the complex landscape of

kinase inhibitors, understanding the selectivity profile of a compound is paramount. This guide

provides an objective comparison of the kinase inhibitor eCF309 with other notable inhibitors,

supported by experimental data to inform target validation and drug discovery efforts.

Kinase Inhibitor Selectivity: A Head-to-Head
Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility as a chemical probe and

its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects,

thereby providing clearer insights into the function of the target kinase and reducing the risk of

toxicity. Here, we compare the selectivity profile of eCF309, a potent mTOR inhibitor, with other

well-characterized kinase inhibitors, INK128 and AZD2014.

The following table summarizes the biochemical potency (IC50) of eCF309 and its analogs

against a panel of selected kinases.[1] It is important to note that direct comparison with

INK128 and AZD2014 is challenging as a head-to-head profiling study against a broad kinase

panel under identical experimental conditions is not publicly available. The presented data for

INK128 and AZD2014 are compiled from separate studies and should be interpreted with this

consideration.
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Kinase eCF309 IC50 (nM) INK128 IC50 (nM) AZD2014 IC50 (nM)

mTOR 15[1] 1[2] 2.81[3]

PI3Kα 981[2]
>100-fold selectivity

vs mTOR[2]

>1,000-fold selectivity

vs mTOR

PI3Kβ >10,000[2] - -

PI3Kγ 1,340[2] - -

PI3Kδ 1,840[2] - -

DNA-PK 320[2] - -

DDR1/2 2,110[2] - -

Data for INK128 and AZD2014 are from separate studies and not from a direct head-to-head

comparison with eCF309.

eCF309 demonstrates high potency against mTOR with an IC50 of 15 nM.[1] It exhibits

significant selectivity over the closely related PI3K family of kinases.[1][2] A broader screening

of eCF309 against 375 kinases revealed a high degree of selectivity, with an S-score(35) of

0.01 at a 10 µM concentration.[2] Besides mTOR, the most significantly inhibited kinases were

DNA-PK and DDR1.[1]

INK128 is also a potent mTOR inhibitor with a reported IC50 of 1 nM and displays a high

degree of selectivity against PI3K isoforms.[2] AZD2014 shows an IC50 of 2.81 nM for mTOR

and is reported to have a greater than 1,000-fold selectivity over class I PI3K kinases.

Cellular Activity and Pathway Inhibition
The cellular activity of a kinase inhibitor provides crucial information about its membrane

permeability and its ability to engage its target in a physiological context. The following table

summarizes the half-maximal effective concentration (EC50) of eCF309 and other inhibitors in

reducing the viability of MCF7 breast cancer cells.
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Inhibitor MCF7 Cell Viability EC50 (nM)

eCF309 8.4

INK128 Not explicitly stated in the provided text

AZD2014 Not explicitly stated in the provided text

Rapamycin <1

Everolimus <1

eCF309 potently inhibits the proliferation of MCF7 cells with an EC50 of 8.4 nM. Western blot

analysis in MCF7 cells demonstrated that eCF309 effectively inhibits the mTOR signaling

pathway.[1] This was evidenced by a dose-dependent reduction in the phosphorylation of key

downstream effectors of both mTORC1 (p70S6K and S6 ribosomal protein) and mTORC2 (Akt

at Ser473).[1]
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Caption: Simplified mTOR signaling pathway showing inhibition by eCF309, INK128, and

AZD2014.

Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

experimental methodologies are provided below.

Biochemical Kinase Assay
The in vitro kinase inhibitory activity of eCF309 and its analogs was determined using a

radiometric assay that measures the incorporation of ³³P into a substrate.

Experimental Workflow:
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Caption: Workflow for the radiometric kinase assay to determine IC50 values.
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Protocol:

Kinase Reaction Buffer: Prepare a suitable buffer containing HEPES, MgCl₂, MnCl₂, DTT,

and ATP.

Inhibitor Preparation: Serially dilute the test compounds (e.g., eCF309) in DMSO.

Kinase Reaction: In a 96-well plate, combine the recombinant kinase, the diluted inhibitor or

DMSO (as a control), and the kinase reaction buffer.

Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and the substrate (e.g.,

poly[Glu,Tyr]4:1 for mTOR).

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2

hours).

Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

Washing: Spot the reaction mixture onto filter paper, and wash the filters extensively to

remove unincorporated [γ-³³P]ATP.

Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and

determine the IC50 values by fitting the data to a dose-response curve.

This is a generalized protocol. For specific details on the assay for eCF309, refer to the original

publication by Fraser et al., MedChemComm, 2016.

Western Blot Analysis
Western blotting was used to assess the in-cell inhibition of the mTOR signaling pathway by

eCF309.

Protocol:
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Cell Culture and Treatment: Culture MCF7 cells to 70-80% confluency. Serum-starve the

cells for 24 hours, then treat with various concentrations of eCF309 or DMSO for 1.5 hours.

Stimulate with serum for 30 minutes before lysis.

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-

p70S6K (Thr389), p-S6 (Ser235/236), p-Akt (Ser473), and a loading control (e.g., β-actin)

overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's

recommendations.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to determine the

relative levels of protein phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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